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molecular formula C6H6F8O B8620150 1-Ethoxy-1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propane CAS No. 380-30-3

1-Ethoxy-1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propane

Cat. No. B8620150
M. Wt: 246.10 g/mol
InChI Key: OTHMRKKZZSWKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04357282

Procedure details

The above ethyl ether, 43 g (0.175 mol), in a 100 ml flask equipped as described in Example 6 was mixed with 1 g (0.0075 mol) of AlCl3. The mixture was refluxed for 17 hours. Material condensed in the attached Dry Ice-acetone trap was combined with residual material in the flask and distilled in a low-temperature still. An amount of 30.8 g of unreacted (CF3)2CHCF2OC2H5 was recovered, together with 9.1 g (26.3% yield) of (CF3)2CHCOF, 2.2 g of C2H5F and 0.1 g of (CF3)2CHCOCl. No improvement in product yield was obtained when the reactants were heated in a sealed tube at 120° for 4 hours.
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step Two
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
26.3%

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[CH:5]([C:14]([O:17]CC)(F)[F:15])([C:10]([F:13])([F:12])[F:11])[C:6]([F:9])([F:8])[F:7].C(F)C>C(C(Cl)=O)(C(F)(F)F)C(F)(F)F.C(OCC)C>[CH:5]([C:14]([F:15])=[O:17])([C:6]([F:8])([F:7])[F:9])[C:10]([F:13])([F:12])[F:11] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
30.8 g
Type
reactant
Smiles
C(C(F)(F)F)(C(F)(F)F)C(F)(F)OCC
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C)F
Name
Quantity
0.1 g
Type
catalyst
Smiles
C(C(F)(F)F)(C(F)(F)F)C(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
Material condensed in the
DISTILLATION
Type
DISTILLATION
Details
distilled in a low-temperature still

Outcomes

Product
Name
Type
product
Smiles
C(C(F)(F)F)(C(F)(F)F)C(=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g
YIELD: PERCENTYIELD 26.3%
YIELD: CALCULATEDPERCENTYIELD 36.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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